molecular formula C10H12ClNO B3010491 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol CAS No. 1507972-35-1

1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol

Cat. No. B3010491
CAS RN: 1507972-35-1
M. Wt: 197.66
InChI Key: UABUIJCWLMKAEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridine derivatives can be achieved through various methods. For instance, the synthesis of substituted pyridin-2(1H)-ones is described as a facile and efficient process involving the reaction of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide in dichloromethane at room temperature . This method could potentially be adapted for the synthesis of 1-(2-Chloropyridin-4-yl)-2-cyclopropylethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of a cyclization photoproduct of a chlorophenyl cyclooctylethanone was determined, revealing a tetrameric hydrogen-bonding pattern and providing insights into the reaction pathway of the cyclization reaction . Similarly, the structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was elucidated using single-crystal X-ray diffraction, which could inform the structural analysis of this compound .

Chemical Reactions Analysis

The chemical reactions involving halogenated pyridine derivatives can be complex. The study of the reaction pathway in Norrish type II cyclizations of a chlorophenyl compound provides a detailed understanding of the steps involved in such reactions, including hydrogen abstraction and bond formation . This knowledge can be applied to predict the reactivity of this compound in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridine derivatives can be characterized using spectroscopic techniques. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was performed using FT-IR, NMR, and UV-vis spectroscopy, complemented by quantum chemical calculations . These methods could be employed to determine the properties of this compound, such as its stability, solubility, and electronic structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various compounds involving chloropyridin-yl groups has been widely explored. For instance, the synthesis of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide was characterized by crystal structure analysis, indicating potential for fungicidal and antiviral activities (Li et al., 2015).

Applications in Cancer Research

  • Compounds with chloropyridinyl groups have been found to induce apoptosis in certain cancer cell lines. For example, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer in breast and colorectal cancer cell lines (Zhang et al., 2005).

Chemical Modifications and Catalysis

  • Chloropyridin-yl compounds have been modified for use in asymmetric catalysis. The modification of 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene to include chloropyridin-yl groups was explored for its catalytic properties, though it showed varied success compared to its parent compound (Charmant et al., 2003).

Biological Activity and Molecular Interactions

  • The study of chloropyridin-yl compounds also extends to understanding their interactions with biological systems. For instance, compounds like 3-(6-chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene were synthesized to probe interactions with the Drosophila nicotinic acetylcholine receptor (Zhang et al., 2004).

Photolysis and Chemical Reactions

  • Chloropyridin-yl compounds have been used in studies involving photolysis and chemical reactions. For example, research involving laser flash photolysis of chlorofluorocarbene demonstrated the formation of compounds like 10-exo-fluoro-10‘-endo-chlorotricylco[4.3.1.01,6]decadiene-2,4, highlighting the versatility of these compounds in chemical reactions (Tippmann & Platz, 2003).

Complex Chemistry and Coordination

  • The chloropyridin-yl motif is also significant in the field of coordination chemistry. Studies on compounds like 2,6-bis(5,6-dicyclohexyl-1,2,4-triazin-3-yl)-pyridine show the importance of such compounds in crystal packing and molecular interactions (Roblou et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, “1-(2-Chloropyridin-4-yl)ethanone”, indicates that it is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-6-8(3-4-12-10)9(13)5-7-1-2-7/h3-4,6-7,9,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABUIJCWLMKAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=CC(=NC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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